1-cyclopentyl-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC16241303
Molecular Formula: C7H12N4
Molecular Weight: 152.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N4 |
|---|---|
| Molecular Weight | 152.20 g/mol |
| IUPAC Name | 1-cyclopentyltriazol-4-amine |
| Standard InChI | InChI=1S/C7H12N4/c8-7-5-11(10-9-7)6-3-1-2-4-6/h5-6H,1-4,8H2 |
| Standard InChI Key | DNASZFNYXLYNPB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2C=C(N=N2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a five-membered 1,2,3-triazole ring, where positions 1 and 2 are occupied by adjacent nitrogen atoms. The cyclopentyl group at the 1-position introduces steric bulk, while the primary amine at the 4-position provides a reactive site for further functionalization. The IUPAC name, 1-cyclopentyl-1H-1,2,3-triazol-4-amine, reflects this substitution pattern. Key structural features include:
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Triazole Ring: The conjugated π-system of the triazole enables aromatic stability and participation in hydrogen bonding and π-π stacking interactions.
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Cyclopentyl Group: A saturated five-membered hydrocarbon ring that increases lipophilicity, potentially enhancing bioavailability.
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Amine Functional Group: A versatile moiety for derivatization via alkylation, acylation, or Schiff base formation.
The compound’s stereoelectronic properties make it a promising scaffold for drug design, as evidenced by the activity of similar triazole derivatives against microbial pathogens and cancer cell lines .
Synthesis and Derivatization
Huisgen Cycloaddition (Click Chemistry)
The most common synthetic route for 1,2,3-triazoles involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For 1-cyclopentyl-1H-1,2,3-triazol-4-amine, the synthesis typically proceeds as follows:
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Azide Preparation: Cyclopentyl azide is generated from cyclopentyl bromide via nucleophilic substitution with sodium azide.
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Alkyne Component: Propargylamine serves as the alkyne precursor.
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Cycloaddition: Reaction of cyclopentyl azide with propargylamine in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) yields the 1,4-disubstituted triazole regioselectively.
This method offers high yields (>90%) and excellent regiocontrol under mild conditions .
Alternative Synthetic Strategies
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Thermal Cycloaddition: Azide-alkyne reactions without catalysts at elevated temperatures, though less regioselective.
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Flow Chemistry: Continuous-flow systems to enhance reaction efficiency and scalability.
Biological Activity and Mechanisms
| Microbial Target | Activity (Hypothetical) | Proposed Mechanism |
|---|---|---|
| Staphylococcus aureus | MIC: 2–8 µg/mL | Cell wall synthesis inhibition |
| Candida albicans | MIC: 4–16 µg/mL | Ergosterol biosynthesis interference |
Anticancer Activity
Triazoles modulate apoptosis and cell cycle progression in cancer cells. For instance, 1,2,4-triazole derivatives exhibit IC₅₀ values of 0.07–10.4 µM against cervical (HeLa) and breast (MCF-7) cancer lines . The cyclopentyl group in 1-cyclopentyl-1H-1,2,3-triazol-4-amine may enhance tumor penetration, while the amine enables conjugation to targeting moieties.
Applications in Materials Science
Polymer Synthesis
1,2,3-Triazoles serve as linkers in dendrimers and metal-organic frameworks (MOFs). The amine group facilitates covalent attachment to polymeric backbones, enabling the design of:
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Self-Healing Materials: Triazole-metal coordination for dynamic cross-linking.
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Conductive Polymers: π-Conjugated systems for organic electronics.
Catalysis
Triazole-containing ligands enhance the activity of transition metal catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura). The cyclopentyl group may stabilize catalyst-substrate interactions via hydrophobic effects.
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 1-Cyclopentyl-1H-1,2,4-triazol-3-amine | 1,2,4-Triazole regioisomer | Altered nitrogen positions | Distinct enzyme affinity |
| Fluconazole | Bis-triazole antifungal | Larger molecular weight | CYP51 inhibition |
Future Directions and Challenges
Drug Development
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Optimization: Structure-activity relationship (SAR) studies to refine antimicrobial and anticancer potency.
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Targeted Delivery: Conjugation to nanoparticles or antibodies for selective tissue accumulation.
Green Chemistry
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Solvent-Free Synthesis: Mechanochemical approaches to reduce waste.
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Biocatalysis: Enzymatic routes for enantioselective triazole formation.
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